

Key properties of DiSulfo-Cy5 alkyne for fluorescence labeling.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

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DiSulfo-Cy5 Alkyne: A Technical Guide to Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

DiSulfo-Cy5 alkyne is a highly versatile, water-soluble fluorescent dye essential for the precise labeling of biomolecules. Its exceptional photophysical properties and bioorthogonality make it an invaluable tool in a wide array of applications, from in-vitro assays to live-cell imaging. This guide provides an in-depth overview of the core properties of **DiSulfo-Cy5 alkyne**, detailed experimental protocols for its use, and visualizations to aid in understanding the underlying chemical processes.

Core Properties of DiSulfo-Cy5 Alkyne

DiSulfo-Cy5 alkyne is a member of the cyanine dye family, characterized by its high hydrophilicity due to the presence of two sulfonate groups. This enhanced water solubility prevents aggregation and reduces non-specific binding, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.^{[1][2][3]} The alkyne group enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly specific and efficient bioconjugation reaction.^{[1][4]}

The key quantitative properties of **DiSulfo-Cy5 alkyne** are summarized in the table below, providing a clear reference for experimental design and data analysis.

Property	Value	Reference
Excitation Maximum (λ_{ex})	646 nm	[2]
Emission Maximum (λ_{em})	662 nm	[2]
Extinction Coefficient (ϵ)	271,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][5]
Fluorescence Quantum Yield (Φ)	0.28	[2][5]
Molecular Weight	701.8 g/mol	[2]
Solubility	Water, DMSO, DMF	[2]
Storage Conditions	-20°C, protect from light	[2][4][6][7]

Experimental Protocols

Fluorescence labeling with **DiSulfo-Cy5 alkyne** is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[1]

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a starting point for the labeling of azide-modified proteins with **DiSulfo-Cy5 alkyne**. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- **DiSulfo-Cy5 alkyne**
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)

- Copper-chelating ligand (e.g., THPTA)
- Degassing equipment (optional but recommended)
- Purification column (e.g., size-exclusion chromatography)

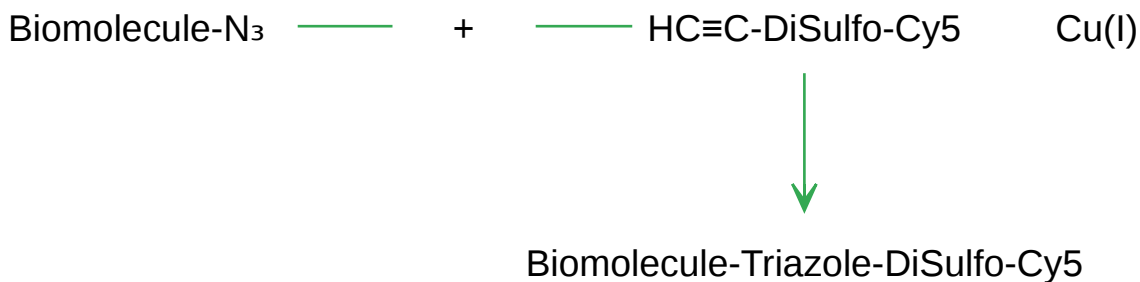
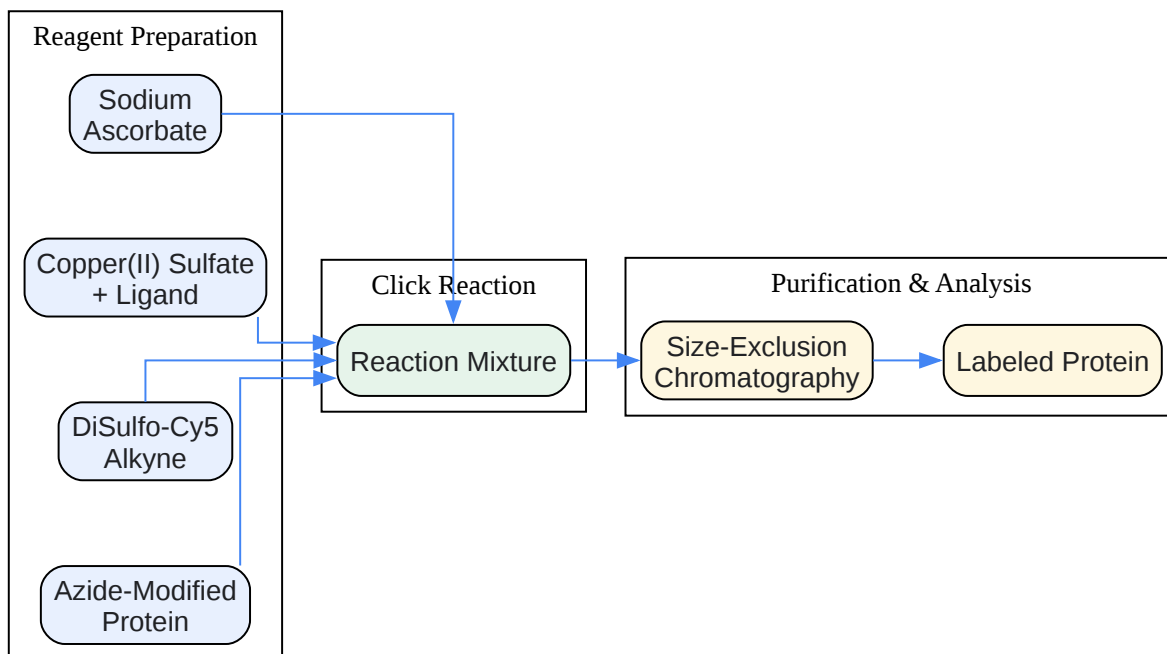
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **DiSulfo-Cy5 alkyne** (e.g., 10 mM in water or DMSO).
 - Prepare a stock solution of CuSO_4 (e.g., 20 mM in water).
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
 - Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein with **DiSulfo-Cy5 alkyne**. A molar excess of the dye (e.g., 2-10 fold) is typically used.
 - Add the copper ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
 - Add the CuSO_4 solution. The final concentration of copper can range from 50 to 250 μM .
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in millimolar range (e.g., 1-5 mM).
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature. Gentle mixing during incubation can improve reaction efficiency.
- Purification:

- Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
- Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for the DiSulfo-Cy5 dye).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships involved in fluorescence labeling with **DiSulfo-Cy5 alkyne**.



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- To cite this document: BenchChem. [Key properties of DiSulfo-Cy5 alkyne for fluorescence labeling.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15339407#key-properties-of-disulfo-cy5-alkyne-for-fluorescence-labeling>]

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